Thiophene, 2-(9,9'-spirobi[9H-fluoren]-2-yl)-
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Overview
Description
Thiophene, 2-(9,9’-spirobi[9H-fluoren]-2-yl)-: is a complex organic compound that features a thiophene ring attached to a spirobifluorene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thiophene, 2-(9,9’-spirobi[9H-fluoren]-2-yl)- typically involves the coupling of a thiophene derivative with a spirobifluorene precursor. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated spirobifluorene under basic conditions . The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a base like potassium carbonate, in a solvent such as toluene or dimethylformamide.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Thiophene, 2-(9,9’-spirobi[9H-fluoren]-2-yl)- can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the spirobifluorene core or the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring or the spirobifluorene core.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenated derivatives of the compound can be used in substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Modified spirobifluorene or thiophene derivatives.
Substitution: Various substituted thiophene or spirobifluorene compounds.
Scientific Research Applications
Thiophene, 2-(9,9’-spirobi[9H-fluoren]-2-yl)- has several scientific research applications, including:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) due to its excellent electronic properties.
Material Science: The compound is explored for its potential in creating advanced materials with unique optical and electronic properties.
Chemical Sensors: Its sensitivity to environmental changes makes it a candidate for use in chemical sensors and biosensors.
Mechanism of Action
The mechanism by which Thiophene, 2-(9,9’-spirobi[9H-fluoren]-2-yl)- exerts its effects is primarily through its electronic structure. The spirobifluorene core provides a rigid, three-dimensional framework that enhances the compound’s stability and electronic properties. The thiophene ring contributes to the compound’s conjugation and electronic delocalization, which are crucial for its performance in electronic applications . The molecular targets and pathways involved are typically related to the compound’s interaction with light and electric fields, making it suitable for optoelectronic devices.
Comparison with Similar Compounds
- Thiophene, 2,2’,2’‘,2’‘’-(9,9’-spirobi[9H-fluorene]-2,2’,7,7’-tetrayl)tetrakis-
- 9,9’-Spirobi[9H-fluoren]-2-amine
Comparison:
- Thiophene, 2-(9,9’-spirobi[9H-fluoren]-2-yl)- is unique due to its specific structural arrangement, which provides a balance between rigidity and electronic conjugation.
- Thiophene, 2,2’,2’‘,2’‘’-(9,9’-spirobi[9H-fluorene]-2,2’,7,7’-tetrayl)tetrakis- has multiple thiophene rings, which may enhance its electronic properties but also increase its complexity and potential for side reactions .
- 9,9’-Spirobi[9H-fluoren]-2-amine lacks the thiophene ring, which reduces its conjugation and electronic properties compared to Thiophene, 2-(9,9’-spirobi[9H-fluoren]-2-yl)- .
Properties
CAS No. |
405160-05-6 |
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Molecular Formula |
C29H18S |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-(9,9'-spirobi[fluorene]-2-yl)thiophene |
InChI |
InChI=1S/C29H18S/c1-4-11-24-20(8-1)21-9-2-5-12-25(21)29(24)26-13-6-3-10-22(26)23-16-15-19(18-27(23)29)28-14-7-17-30-28/h1-18H |
InChI Key |
RUGGEVPTWCLTDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)C7=CC=CS7 |
Origin of Product |
United States |
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